molecular formula C4H10ClN B1321207 (r)-2-Methylazetidine hydrochloride CAS No. 791614-71-6

(r)-2-Methylazetidine hydrochloride

Cat. No. B1321207
M. Wt: 107.58 g/mol
InChI Key: WYQBCZUEZOFZFT-PGMHMLKASA-N
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Description

Synthesis Analysis

The synthesis of azetidine derivatives often involves nucleophilic substitution reactions, as seen in the synthesis of 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride . This compound was synthesized using methylation and nucleophilic substitution SN2 reactions, which are common in the synthesis of azetidine derivatives. Similarly, the synthesis of 2-(dichloromethylene)azetidines involved imination of β-halo ketones, followed by α',α'-dichlorination and 1,4-dehydrohalogenation . These methods suggest that the synthesis of (R)-2-Methylazetidine hydrochloride could potentially involve similar strategies, such as nucleophilic substitution or imination, tailored to introduce the methyl group at the appropriate position on the azetidine ring.

Molecular Structure Analysis

Azetidine derivatives have a four-membered ring structure that can impart strain and influence reactivity. The synthesis of 2-carboxy-4-methylazetidine, an isomeric analog of dl-proline, involves the formation of a four-membered ring with a carboxyl and a methyl group attached . The molecular structure of azetidine derivatives, including the position of substituents, can significantly affect the compound's properties and reactivity. For (R)-2-Methylazetidine hydrochloride, the presence of the methyl group at the 2-position would be expected to influence the compound's stereochemistry and potentially its biological activity.

Chemical Reactions Analysis

Azetidine derivatives can undergo various chemical reactions. For instance, 2-(dichloromethylene)azetidines are stable exocyclic enamines that react smoothly with electrophilic reagents, leading to alkoxyhalogenation and hydrolysis to pyrrolidin-3-ones . This indicates that azetidine derivatives can participate in a range of reactions, which could also be true for (R)-2-Methylazetidine hydrochloride, depending on the nature of the substituents and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. The synthesis of 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride resulted in a compound with a high purity of 98.5% and was characterized by melting point, IR, 1HNMR, and MS techniques . These characterization methods are essential for determining the physical properties, such as melting point, and chemical properties, like functional groups, of azetidine derivatives. For (R)-2-Methylazetidine hydrochloride, similar analytical techniques would be used to determine its purity, stability, and other relevant properties.

Scientific Research Applications

1. Synthesis of Polyhydroxylated Azetidine Iminosugars

Researchers have explored the synthesis of azetidine iminosugars from d-glucose, which are significant due to their glycosidase inhibitory activity. This process involves key steps like the intramolecular Mitsunobu reaction. Compounds synthesized through this method, including N-methylated compounds, exhibited significant inhibitory activity against amyloglucosidase from Aspergillus niger (Lawande et al., 2015).

2. Routes for Preparing (S)-2-Methylazetidine

Two scalable syntheses for (S)-2-methylazetidine have been developed, focusing on in situ generation and cyclization of a 1,3-bis-triflate to form the azetidine ring. These methods are suitable for large-scale production and achieve good overall yields with high enantiomeric excess (Dowling et al., 2016).

3. Synthesis of 2-Carboxy-4-Methylazetidine

The synthesis of 2-carboxy-4-methylazetidine, an analog of dl-proline, has been reported. This synthesis route is notable for its practical yield and potential applications in creating abnormally high molecular weight polypeptides (Soriano et al., 1980).

4. Efficient Biotransformations of Azetidine-2-Carbonitriles

Biotransformation processes involving racemic 1-benzylazetidine-2-carbonitriles and related compounds have been utilized to afford corresponding azetidine-2-carboxylic acids and amide derivatives with excellent yields and enantioselectivity. This process has demonstrated significant applications in the synthesis of various amino carboxamides and azetidine-fused derivatives (Leng et al., 2009).

5. Polyhydroxylated Azetidine Iminosugars: Synthesis and Molecular Docking Studies

An efficient strategy for the synthesis of unknown azetidine iminosugars from d-glucose has been developed. This process involves various steps, including intramolecular nucleophilic displacement and hydrogenolysis, with a focus on glycosidase inhibitory activity. The synthesized compounds showed potent inhibitory effects against specific enzymes, supported by molecular docking studies (Lawande et al., 2017).

Safety And Hazards

The compound has been classified under the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

(2R)-2-methylazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N.ClH/c1-4-2-3-5-4;/h4-5H,2-3H2,1H3;1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQBCZUEZOFZFT-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(r)-2-Methylazetidine hydrochloride

CAS RN

791614-71-6
Record name (2R)-2-methylazetidine hydrochloride
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